N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide
Overview
Description
N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide is a compound that belongs to the class of tetrazoles, which are nitrogen-containing heterocyclic compounds. Tetrazoles are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique structural and chemical properties .
Mechanism of Action
Target of Action
Tetrazoles, a class of nitrogen-containing heterocyclic compounds to which this compound belongs, have a broad spectrum of applications in organic synthesis, medicinal and coordination chemistry, catalysis, and materials science
Mode of Action
The compound is synthesized through a [2+3]-cycloaddition reaction of azides to nitriles . This suggests that it may interact with its targets through similar cycloaddition reactions, leading to changes in the targets’ structure and function. More detailed studies are required to elucidate the precise mode of action.
Pharmacokinetics
The compound’s solubility in polar solvents suggests that it may have good bioavailability. Further pharmacokinetic studies are needed to confirm this and to provide more detailed information on the compound’s ADME properties.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide are not fully explored yet. Tetrazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and functional groups of the tetrazole compound.
Cellular Effects
Some tetrazole derivatives have been found to exhibit biological activity, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression, similar to other tetrazole compounds .
Dosage Effects in Animal Models
Some tetrazole derivatives have been studied in animal models, showing varying effects depending on the dosage .
Metabolic Pathways
Tetrazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide typically involves a multi-step process. One common method includes the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile to form N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide. This intermediate then undergoes a [2+3]-cycloaddition reaction with sodium azide to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Scientific Research Applications
N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Comparison with Similar Compounds
N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide can be compared with other tetrazole derivatives, such as:
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Similar in structure but with trifluoromethyl groups, which can alter its chemical and biological properties.
[(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate: Another tetrazole derivative with different functional groups, leading to distinct applications and reactivity. The uniqueness of this compound lies in its specific combination of the tetrazole ring and ethanesulfonamide group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]ethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-2-18(16,17)11-8-10-12-13-14-15(10)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDIECRMTLJKLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NN=NN1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209562 | |
Record name | N-[(1-Phenyl-1H-tetrazol-5-yl)methyl]ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601209562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921124-40-5 | |
Record name | N-[(1-Phenyl-1H-tetrazol-5-yl)methyl]ethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=921124-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1-Phenyl-1H-tetrazol-5-yl)methyl]ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601209562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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